molecular formula C18H17BrN2O2S B1662356 4BP-Tqs CAS No. 360791-49-7

4BP-Tqs

Cat. No. B1662356
M. Wt: 405.3 g/mol
InChI Key: YNCXHXYZTLIZTO-UHFFFAOYSA-N
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Description

4BP-TQS is a compound with the CAS Number: 360791-49-7 . It is also known as 4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide .


Synthesis Analysis

The synthesis of 4BP-TQS involves an expeditious microwave-assisted process . The electrophysiological characterization in Xenopus oocytes revealed that activity exclusively resided in the (+)-enantiomer 1b (GAT107) and (-)-enantiomer 1a did not affect its activity when coapplied .


Molecular Structure Analysis

The empirical formula of 4BP-TQS is C18H17BrN2O2S . The molecular weight is 405.31 .


Chemical Reactions Analysis

4BP-TQS is a potent allosteric agonist of α7 nAChR . It activates nAChRs via an allosteric transmembrane site .


Physical And Chemical Properties Analysis

4BP-TQS is a white to beige powder . It is soluble in DMSO at 20 mg/mL . It should be stored at -20°C .

Scientific Research Applications

Application 1: Modulation of Nicotinic Acetylcholine Receptors

  • Summary of the Application: 4BP-TQS is used as an allosteric modulator for nicotinic acetylcholine receptors (nAChRs). These receptors are important drug targets for different therapeutic applications due to their involvement in physiological and pathological processes .
  • Methods of Application: 4BP-TQS is applied to nAChRs to modulate their activity. It has been shown that 4BP-TQS can allosterically activate the α7 receptor, while it behaves as an antagonist at α3β4, α4β2, and muscle-type receptors . This suggests that 4BP-TQS binds within an intrasubunit transmembrane cavity .
  • Results or Outcomes: The use of 4BP-TQS has provided evidence that agonist activation of nAChRs can occur via an allosteric transmembrane site . This has implications for the development of drugs targeting nAChRs.

Application 2: Minimal Receptor Desensitisation

  • Summary of the Application: In addition to its role as an allosteric modulator for nAChRs, 4BP-TQS is also associated with minimal levels of receptor desensitisation . This property is important as it allows for sustained activation of the receptors.
  • Methods of Application: The study of this application involves the use of recombinant nAChRs receptors and the application of 4BP-TQS to these receptors .
  • Results or Outcomes: The results show that activation of α7 nAChRs by 4BP-TQS is associated with minimal levels of receptor desensitisation . This has implications for the development of drugs targeting nAChRs, as it suggests that 4BP-TQS could be used to achieve sustained activation of these receptors.

Application 3: Enantiomeric Resolution and Functional Evaluation

  • Summary of the Application: 4BP-TQS has been used in studies focusing on its enantiomeric resolution and functional evaluation . This involves separating the two enantiomers of 4BP-TQS and evaluating their individual effects.
  • Methods of Application: The study involved an expeditious microwave-assisted synthesis of 4BP-TQS, its enantiomeric separation, and their functional evaluation . Electrophysiological characterization in Xenopus oocytes revealed that activity exclusively resided in the (+)-enantiomer 1b (GAT107) and (-)-enantiomer 1a did not affect its activity when coapplied .
  • Results or Outcomes: The results show that only the (+)-enantiomer of 4BP-TQS has activity, suggesting that this enantiomer could be used for further studies and applications .

Safety And Hazards

The safety data sheet for 4BP-TQS can be found on ChemicalBook . It is recommended for R&D use only and not for medicinal, household, or other uses .

properties

IUPAC Name

4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCXHXYZTLIZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4BP-Tqs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
GA Thakur, AR Kulkarni, JR Deschamps… - Journal of medicinal …, 2013 - ACS Publications
… In conclusion, we have developed a novel, microwave-accelerated synthesis of 4BP-TQS and performed its enantiomer separation using chiral HPLC. The second eluted (+)-…
Number of citations: 73 pubs.acs.org
JKK Gill, M Savolainen, GT Young… - Proceedings of the …, 2011 - National Acad Sciences
… In contrast, we have found that a compound with close chemical similarity to TQS (4BP-TQS) is a potent allosteric agonist of α7 nAChRs. Whereas the α7 nAChR antagonist …
Number of citations: 153 www.pnas.org
JKK Gill, P Dhankher, TD Sheppard, E Sher… - Molecular …, 2012 - ASPET
… act as an antagonist if coapplied with 4BP-TQS. We have tested this hypothesis by applying an EC 50 concentration of 4BP-TQS (10 μM) and then coapplying 4BP-TQS with a range of …
Number of citations: 82 molpharm.aspetjournals.org
MM Pałczyńska, M Jindrichova, AJ Gibb… - Molecular pharmacology, 2012 - ASPET
… [c] quin oline-8-sulfonamide (4BP-TQS) activate α7 nAChRs more slowly and cause only … ACh and 4BP-TQS. The most striking difference between activation by ACh and 4BP-TQS is in …
Number of citations: 27 molpharm.aspetjournals.org
RL Papke, S Garai, C Stokes, NA Horenstein… - Molecular …, 2020 - ASPET
… In addition to acting as a PAM, one analog, 4BP-TQS, produces direct allosteric activation of α7 receptors as well as long-lived potentiation of orthosteric agonist responses, identifying …
Number of citations: 11 molpharm.aspetjournals.org
JKK Gill, A Chatzidaki, D Ursu, E Sher, NS Millar - PLoS One, 2013 - journals.plos.org
… by 4BP-TQS (Figure 2C). However, in previous studies, the selectivity of 4BP-TQS for nAChR subtypes has not been examined. Here, we have examined the ability of 4BP-TQS to …
Number of citations: 44 journals.plos.org
JK Gill - 2013 - discovery.ucl.ac.uk
… ]quinoline-8-sulphonamide (4BP-TQS) is a potent allosteric agonist … that allosteric agonists such as 4BP-TQS act via an intra-… For example, replacement of the bromine atom in 4BP-TQS …
Number of citations: 2 discovery.ucl.ac.uk
A Chatzidaki, NS Millar - Biochemical pharmacology, 2015 - Elsevier
… In addition the agonist dose-response curve with 4BP-TQS is steeper … 4BP-TQS occurs by a different mechanism of action [30]. As will be discussed later, there is evidence that 4BP-TQS …
Number of citations: 114 www.sciencedirect.com
MS Thomsen, JD Mikkelsen - Current Drug Targets, 2012 - ingentaconnect.com
… by a recent report, which demonstrates that the compound 4BP-TQS has both direct agonistic activity, and enhances the response to ACh [42]. 4BP-TQS was shown using site-directed …
Number of citations: 35 www.ingentaconnect.com
M Jindrichova, SJ Lansdell, NS Millar - PLoS One, 2012 - journals.plos.org
… with either acetylcholine or 4BP-TQS applied alone. … when α7 is activated by 4BP-TQS resembles that of acetylcholine … α7 responses in response to 4BP-TQS compared to responses to …
Number of citations: 20 journals.plos.org

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